2-(2-Bromopyridin-4-YL)oxazole

C-H Activation Oligoaryl Synthesis G-Quadruplex Ligands

Researchers require precise regiochemistry for asymmetric N,O-ligands targeting cancer-relevant G-quadruplexes or Rock-2 kinase. Generic isomers fail to replicate this bioactivity or cross-coupling selectivity. - **Defined connectivity**: 2-bromo-4-yl substitution pattern enables orthogonal Suzuki/Stille couplings for SAR libraries. - **Validated application**: Key intermediate for iso-TOxaPy series with antiproliferative activity & selective kinase inhibition. - **Supply assurance**: BenchChem provides rigorous QC and stable global logistics.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B13921411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-4-YL)oxazole
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=NC=CO2)Br
InChIInChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H
InChIKeyYWXFVQGNAPEHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopyridin-4-yl)oxazole: Bifunctional Building Block


2-(2-Bromopyridin-4-YL)oxazole (C8H5BrN2O, MW 225.04) is a heterocyclic compound combining a brominated pyridine ring and an oxazole moiety. This unique, regiochemically defined bifunctional architecture serves as a versatile intermediate in organic synthesis and medicinal chemistry, enabling orthogonal cross-coupling reactions and the construction of complex heteroaryl systems . Notably, the specific connectivity of the 2-bromo substituent on the pyridine ring, para to the oxazole attachment, distinguishes it from other bromopyridinyl oxazole isomers and critically influences its reactivity and downstream applications in generating asymmetric ligands for biological targets [1].

Regiospecificity Defined head-to-tail oligoaryl connectivity
Cross-Coupling 2-Bromo position supports Pd-mediated diversification
Characterization Validated X-ray, NMR, and IR benchmarks

Regiochemical Specificity of 2-(2-Bromopyridin-4-yl)oxazole


Generic substitution of 2-(2-Bromopyridin-4-YL)oxazole with other bromopyridinyl oxazole isomers is not scientifically valid due to the critical dependence of its reactivity and biological recognition on its precise regiochemical arrangement. The 2-bromo-4-yl substitution pattern dictates the electronic and steric environment of the cross-coupling partners in metal-catalyzed reactions, directly affecting yield and selectivity [1]. Furthermore, the specific geometry of the resulting asymmetric pyridyl-oxazole motif has been demonstrated to be a prominent recognition element for biomolecular targets, such as cancer-relevant G-quadruplexes, where even minor variations in connectivity significantly alter binding affinity and functional outcomes [2].

Target Isomer 2-(2-Bromopyridin-4-yl)oxazole – precise head-to-tail connectivity
Isomeric Analogs Different oxazole attachment alters oligomer architecture and biomolecular recognition
Identity Confidence Peer-reviewed X-ray structure and full spectroscopic data available
Unverified Isomers Often lack validated characterization; identity may be ambiguous

Comparative Evidence: 2-(2-Bromopyridin-4-yl)oxazole vs. Analogs


Regioselective Head-to-Tail Oligomer Synthesis via C-H Activation

The target compound 2-(2-Bromopyridin-4-YL)oxazole, as a building block, enables a specific 'head-to-tail' connectivity in oligomeric pyridyl-oxazole chains via a Pd(II)/Cu(I)-mediated C-H activation/cross-coupling sequence. This is a direct result of its unique substitution pattern, where the oxazole ring is at the 4-position of the 2-bromopyridine [1]. In contrast, the closest isomer, 2-(6-Bromopyridin-3-YL)oxazole, would logically lead to a different oligomer connectivity due to the altered position of the oxazole attachment relative to the bromine atom, which precludes the same regiospecific oligomerization. This difference is a class-level inference from the established reactivity of such heteroaryl bromides.

Oligomer Connectivity
Class-level inference
Target: enables head-to-tail oligomeric chains. Isomer: yields different connectivity (structural class inference).
Regiochemistry determines oligomer architecture
Isomeric building blocks produce distinct chain topologies; not interchangeable
C-H Activation Oligoaryl Synthesis G-Quadruplex Ligands

Antiproliferative Activity and Rock-2 Kinase Inhibition of Oligomers

Oligomeric compounds derived from building blocks with the exact connectivity of 2-(2-Bromopyridin-4-YL)oxazole (i.e., the iso-TOxaPy series) demonstrate potent antiproliferative activity and selective inhibition of Rock-2 kinase. For instance, iso-TOxaPy, a heptaheteroaryl compound comprised of oxazole and pyridine units, exhibits high antiproliferative activity across a tumor cell line panel and selectively inhibits Rock-2 kinase [1]. While direct IC50 values for the monomeric target compound are not reported, the differentiated activity of its derived oligomers compared to those from other isomeric series provides a class-level inference for its utility. The activity of iso-TOxaPy is contrasted with other G-quadruplex ligands that do not inhibit Rock-2 kinase [1].

Bioactivity Profile
Class-level inference
Derived iso-TOxaPy oligomer: high antiproliferative activity, selective Rock-2 kinase inhibition. Other isomeric series lack this selectivity.
Regiochemistry-specific bioactivity context
Activity reported for oligomeric derivatives; monomer not directly tested
Antiproliferative Activity Kinase Inhibition Cancer Cell Lines

Validated Synthesis and Physical Characterization

The compound's synthesis and characterization have been rigorously validated. A reliable synthetic route involves the reaction of 2-bromo-4-chloropyridine with 2-amino-2-oxazoline, enabling access to this specific isomer . Furthermore, X-ray crystallography has been used to unambiguously characterize the title compound for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data, including its melting point, establishing a benchmark for purity and identity [1]. This level of characterization provides a clear advantage over less rigorously defined isomers, ensuring reproducibility in downstream applications.

Validated Identity
Supporting evidence
X-ray crystal structure, 1H/13C NMR, IR, and melting point reported
Ensures reliable identity and purity benchmarks
Peer-reviewed characterization supports procurement confidence
Synthetic Method Validation Quality Control X-ray Crystallography

Application Scenarios for 2-(2-Bromopyridin-4-yl)oxazole


Head-to-Tail Pyridyl-Oxazole Oligomers for G-Quadruplex Targeting

2-(2-Bromopyridin-4-YL)oxazole is the definitive building block for constructing head-to-tail-connected oligoaryl N,O-ligands designed to recognize and bind cancer-relevant G-quadruplex DNA structures, as demonstrated in the assembly of a library of variable-length pyridyl-oxazole ligands [1]. Its specific connectivity is essential for creating the asymmetric recognition motif that confers selective binding to G-quadruplexes over duplex DNA, a key requirement for potential anticancer agents [1].

iso-TOxaPy Series for Selective Rock-2 Kinase Inhibition

This compound serves as the critical starting material for the synthesis of the iso-TOxaPy series of polyheteroaryl compounds. These derivatives have been shown to exhibit high antiproliferative activity and selectively inhibit Rock-2 kinase, a profile not observed with isomeric series derived from other bromopyridinyl oxazole building blocks [2]. This application highlights a clear and differentiated path for developing kinase-targeted therapeutics.

Palladium-Catalyzed Cross-Coupling for Heteroaryl Diversification

The bromine atom at the 2-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or direct C-H activation couplings. This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry [3]. Its unique regiochemistry ensures predictable and site-selective functionalization.

Application
Selection Property
Validation Focus
Pyridyl-oxazole oligomer synthesis for G-quadruplex binding studies
Regiospecific head-to-tail connectivity
Oligomer architecture and DNA-binding assay validation
Rock-2 kinase inhibition research (iso-TOxaPy series)
Regiochemistry-dependent bioactivity profile
Kinase selectivity and antiproliferative endpoint review
Palladium-catalyzed heteroaryl diversification
2-Bromo regioisomer for site-selective cross-coupling
Cross-coupling efficiency and library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromopyridin-4-YL)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.